molecular formula C16H15N3O7S B5055058 N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide

N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B5055058
M. Wt: 393.4 g/mol
InChI Key: NKLMBFFFNOXGSK-UHFFFAOYSA-N
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Description

N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including an acetylamino sulfonyl group, a methoxy group, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Acetylation: The acetylamino group is added by reacting the sulfonylated compound with acetic anhydride in the presence of a catalyst like pyridine.

    Coupling: The final step involves coupling the intermediate with 4-aminobenzamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation, and automated systems for precise control of reaction conditions. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Formation of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. For instance, the nitro group can participate in redox reactions, while the sulfonyl and acetylamino groups can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxybenzamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    N-{4-[(Acetylamino)sulfonyl]phenyl}-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

    N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-aminobenzamide: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness

N-{4-[(Acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-10(20)18-27(24,25)13-6-4-12(5-7-13)17-16(21)11-3-8-15(26-2)14(9-11)19(22)23/h3-9H,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMBFFFNOXGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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